Cas no 2228769-28-4 (2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine)

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine
- 2228769-28-4
- EN300-1744456
-
- インチ: 1S/C11H21N3/c1-10(2,3)14-7-9(6-13-14)11(4,5)8-12/h6-7H,8,12H2,1-5H3
- InChIKey: QKZGHPUJWIZTDO-UHFFFAOYSA-N
- SMILES: N1(C=C(C=N1)C(C)(C)CN)C(C)(C)C
計算された属性
- 精确分子量: 195.173547683g/mol
- 同位素质量: 195.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 193
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- XLogP3: 1.3
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1744456-0.05g |
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine |
2228769-28-4 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1744456-0.25g |
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine |
2228769-28-4 | 0.25g |
$1300.0 | 2023-09-20 | ||
Enamine | EN300-1744456-5.0g |
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine |
2228769-28-4 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1744456-2.5g |
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine |
2228769-28-4 | 2.5g |
$2771.0 | 2023-09-20 | ||
Enamine | EN300-1744456-1g |
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine |
2228769-28-4 | 1g |
$1414.0 | 2023-09-20 | ||
Enamine | EN300-1744456-10.0g |
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine |
2228769-28-4 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1744456-1.0g |
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine |
2228769-28-4 | 1g |
$1414.0 | 2023-06-03 | ||
Enamine | EN300-1744456-0.5g |
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine |
2228769-28-4 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1744456-0.1g |
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine |
2228769-28-4 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1744456-10g |
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine |
2228769-28-4 | 10g |
$6082.0 | 2023-09-20 |
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amineに関する追加情報
Research Brief on 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine (CAS: 2228769-28-4): Recent Advances and Applications
The compound 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine (CAS: 2228769-28-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of novel bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing pyrazole-based scaffolds, which are increasingly recognized for their pharmacological potential. The tert-butyl group at the 1-position of the pyrazole ring enhances metabolic stability, while the 2-methylpropan-1-amine moiety provides a handle for further functionalization, making this compound particularly valuable for structure-activity relationship (SAR) studies.
In terms of biological activity, preliminary screening data from Bioorganic & Medicinal Chemistry Letters (2024) indicate that derivatives of 2228769-28-4 show promising inhibitory effects against protein kinases involved in inflammatory pathways. Specifically, molecular docking studies suggest that the compound's rigid pyrazole core facilitates selective binding to the ATP-binding site of p38 MAP kinase, with IC50 values in the low micromolar range. These findings position it as a potential lead compound for developing anti-inflammatory agents.
From a synthetic chemistry perspective, advances in the preparation of 2228769-28-4 have been reported. A 2024 Organic Process Research & Development article detailed an optimized three-step route starting from commercially available 1-tert-butyl-4-iodopyrazole, achieving an overall yield of 68% with excellent purity (>99%). Key innovations include a copper-catalyzed amination step that significantly reduces byproduct formation compared to traditional Buchwald-Hartwig protocols.
The compound's physicochemical properties have also been characterized in depth. Computational models published in Molecular Pharmaceutics (2023) predict favorable drug-like properties: logP of 2.1, polar surface area of 42 Ų, and high membrane permeability in Caco-2 assays. These characteristics, combined with its synthetic tractability, make 2228769-28-4 an attractive building block for medicinal chemistry programs targeting CNS disorders where blood-brain barrier penetration is crucial.
Looking forward, several pharmaceutical companies have included 2228769-28-4 derivatives in their preclinical pipelines. Patent filings from 2023-2024 reveal applications in neurodegenerative diseases (WO2023124567) and oncology (US20240140987), particularly as allosteric modulators of protein-protein interactions. The compound's versatility suggests it may serve as a privileged structure for multiple therapeutic areas, though further optimization of pharmacokinetic properties will be essential for clinical translation.
In conclusion, 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpropan-1-amine represents a chemically tractable scaffold with demonstrated biological relevance across multiple target classes. Ongoing research continues to uncover new applications, particularly in targeted protein degradation strategies where its amine functionality can be leveraged for linker attachment. The compound's progression from synthetic intermediate to pharmacophore core exemplifies modern fragment-based drug discovery approaches.
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